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Overview
Description
4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is a synthetic organic compound that belongs to the class of xanthene dyes. It is characterized by its unique spiro structure, which includes a benzofuran moiety and a xanthene core. This compound is known for its fluorescent properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5,6,7-tetrafluorophthalic anhydride and resorcinol.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating, to form the spiro structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of 4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Automation: The process is often automated to ensure consistency and efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where fluorine atoms are replaced by other functional groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced derivatives with hydroxyl groups.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various analytes.
Biology: Employed in biological imaging and fluorescence microscopy to visualize cellular structures and processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a fluorescent marker in medical research.
Industry: Utilized in the manufacturing of fluorescent inks, dyes, and sensors.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves its ability to absorb light at specific wavelengths and emit fluorescence. The molecular targets and pathways involved include:
Fluorescence Emission: The compound absorbs light energy, which excites electrons to higher energy states. Upon returning to the ground state, the electrons release energy in the form of fluorescence.
Molecular Interactions: The compound can interact with various biomolecules, such as proteins and nucleic acids, enhancing its fluorescence properties and enabling its use as a marker.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: A widely used fluorescent dye with similar applications but different structural features.
Rhodamine: Another fluorescent dye with distinct spectral properties and applications.
Eosin: A xanthene dye with applications in histology and cytology.
Uniqueness
4,5,6,7-Tetrafluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its:
Fluorine Substitution: The presence of fluorine atoms enhances its stability and fluorescence properties.
Spiro Structure: The spiro structure contributes to its distinct spectral characteristics and makes it suitable for specific applications.
Properties
IUPAC Name |
4,5,6,7-tetrafluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8F4O5/c21-15-13-14(16(22)18(24)17(15)23)20(29-19(13)27)9-3-1-7(25)5-11(9)28-12-6-8(26)2-4-10(12)20/h1-6,25-26H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNJOPVFKNLUTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8F4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433284 |
Source
|
Record name | tetrafluorofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185318-74-5 |
Source
|
Record name | tetrafluorofluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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